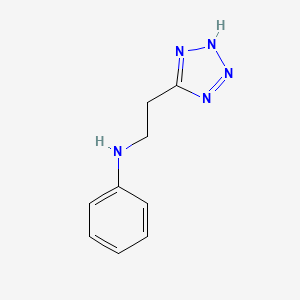
N-Phenyl-1H-tetrazole-5-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-1H-tetrazole-5-ethanamine: is an organic compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. Tetrazoles are known for their high nitrogen content and stability across a wide pH range. They have significant applications in medicinal chemistry, material science, and coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: The most common method for synthesizing 5-substituted tetrazoles involves the cycloaddition of nitriles and azides.
Multicomponent Reactions: Another efficient method involves the use of lanthanum nitrate hexahydrate as a catalyst in a one-pot multicomponent reaction.
Industrial Production Methods: Industrial production methods focus on eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. These methods aim to achieve high yields with low cost and easy setup .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions, although they are generally stable to various oxidizing and reducing agents.
Substitution Reactions: Nucleophilic substitution reactions are common, especially on aromatic rings.
Common Reagents and Conditions:
Oxidizers and Reducers: Strong oxidizers and reducers can be used, but tetrazoles are generally stable under these conditions.
Nucleophiles: Sodium azide and other nucleophiles are commonly used in substitution reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Ligands in Coordination Chemistry: Tetrazoles are used as ligands in the synthesis of coordination polymers and metal complexes.
Biology and Medicine:
Bioisosteric Replacements: Tetrazoles are used as bioisosteric replacements for carboxylic acids in medicinal chemistry.
Industry:
Corrosion Inhibitors: Tetrazoles are used as corrosion inhibitors for metals, such as copper and aluminum.
Mécanisme D'action
The mechanism of action of N-Phenyl-1H-tetrazole-5-ethanamine involves its interaction with molecular targets through its nitrogen-rich tetrazole ring. The electron density on the nitrogen atoms allows for strong interactions with metal ions and other electrophilic species. This interaction can stabilize metal complexes and inhibit corrosion .
Comparaison Avec Des Composés Similaires
5-Phenyl-1H-tetrazole: Similar in structure but lacks the ethanamine group.
1H-Benzotriazole: Another nitrogen-rich heterocycle used as a corrosion inhibitor.
Propriétés
Numéro CAS |
53968-48-2 |
|---|---|
Formule moléculaire |
C9H11N5 |
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
N-[2-(2H-tetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C9H11N5/c1-2-4-8(5-3-1)10-7-6-9-11-13-14-12-9/h1-5,10H,6-7H2,(H,11,12,13,14) |
Clé InChI |
RCUUDHDCFPYQSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


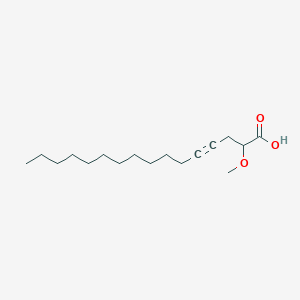
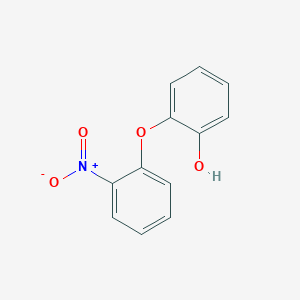
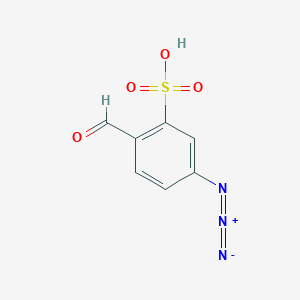
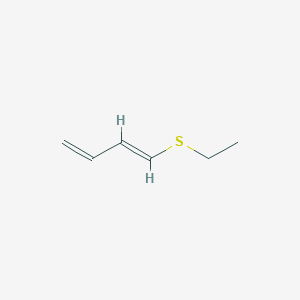
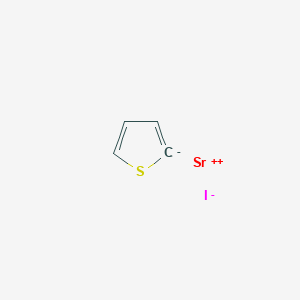
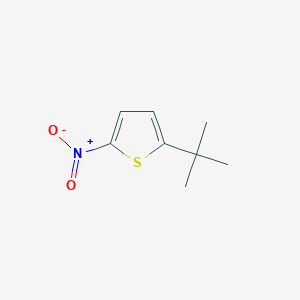
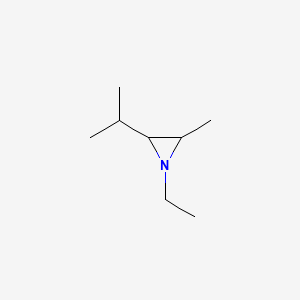
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
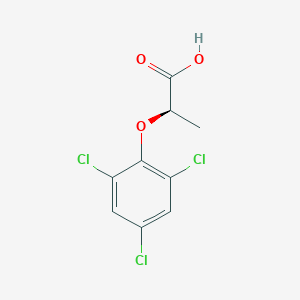
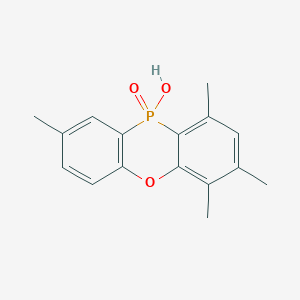
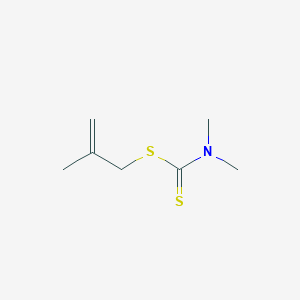
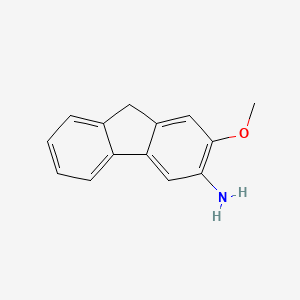
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

